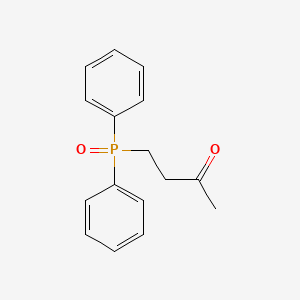
4-(Diphenylphosphoryl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a butan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)butan-2-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method involves the use of dichloroethane as a solvent and nitric acid as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the extraction and separation of rare earth elements and actinides from various solutions
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can coordinate with metal ions, facilitating the extraction and separation processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules and chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Bis(diphenylphosphoryl)butan-2-one: Exhibits similar extraction properties but with different selectivity towards certain metal ions.
5-(Diphenylphosphoryl)hexan-3-one: Known for its higher extraction ability with respect to lanthanides.
Uniqueness
4-(Diphenylphosphoryl)butan-2-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to selectively extract and separate certain metal ions makes it valuable in industrial applications.
Propriétés
Numéro CAS |
67217-31-6 |
|---|---|
Formule moléculaire |
C16H17O2P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
4-diphenylphosphorylbutan-2-one |
InChI |
InChI=1S/C16H17O2P/c1-14(17)12-13-19(18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
Clé InChI |
FGRDRRNGJCVNAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


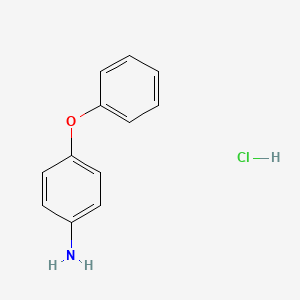
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
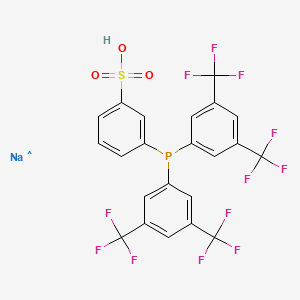
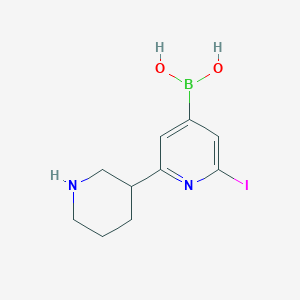
![2-[(2E)-2-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14086901.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086907.png)
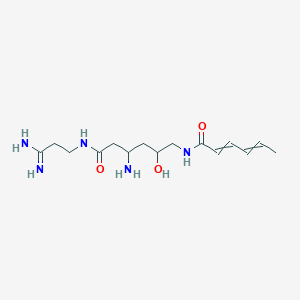
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)
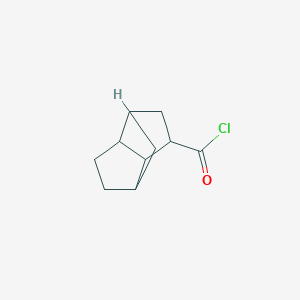
![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
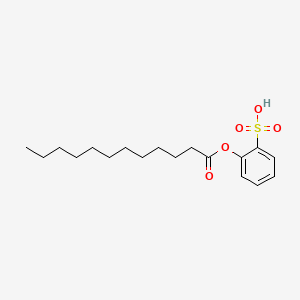
![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
